KadcoccineacidJ
Description
Kadcoccineacid J is a rearranged triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acid family (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton with a 6/6/5/6-fused tetracyclic core .
Properties
Molecular Formula |
C32H48O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(3R,4aR,6bR,10aR,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,25-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,25+,26-,27+,28-,31+,32-/m1/s1 |
InChI Key |
CZAAKELRNUDSCZ-OUGYKOSNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)[C@@]2(CC1)C)CO |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C2(CC1)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidJ typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
KadcoccineacidJ has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of KadcoccineacidJ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Kadcoccineacid J shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in side-chain substituents and oxidation patterns. Key structural distinctions among analogs include:
- Kadcoccineacid B (186) : Contains a hydroxyl group at C-23, contributing to moderate cytotoxicity (IC₅₀: 3.11–7.77 μM) .
- Kadcoccineacid H (192): Features a 5-substituted 2(5H)-furanone motif on the C-17 side chain, linked to its weak cytotoxicity (IC₅₀: 7.77 μM) .
- Kadcoccineacid G (385) and I (387) : Reported for cytotoxicity against multiple cancer cell lines, though specific IC₅₀ values are unrecorded .
Table 1: Structural and Bioactivity Comparison of Kadcoccine Acids
Bioactivity Profiles
Antitumor Activity
- Kadcoccineacid B and H : Exhibit moderate cytotoxicity against HL-60 (leukemia), A-549 (lung cancer), and MCF-7 (breast cancer) cells .
- Kadcoccineacid G and I : Show unspecified cytotoxicity, suggesting structural features like epoxy or lactone groups may enhance activity .
Anti-HIV Activity
- Kadcoccinic acids D and H : Inhibit HIV-1 activity with rates of 12.4% and 19.4%, respectively .
- Kadcoccineacid J: Not tested, but the presence of α,β-unsaturated carbonyl groups in related compounds correlates with antiviral effects .
Anticoagulant Activity
Key Research Findings and Gaps
Structural-Activity Relationships (SAR)
- Side-Chain Functionalization: The furanone motif in Kadcoccineacid H and hydroxylation in Kadcoccineacid B enhance cytotoxicity, suggesting that side-chain polarity influences bioactivity .
- Stereochemical Effects: For non-kadcoccine acids (e.g., kadcoccinones D and E), the 23S,24R configuration increases cytotoxicity compared to 23R,24S .
Unexplored Potential of Kadcoccineacid J
Despite structural parallels to active compounds, Kadcoccineacid J lacks empirical evaluation. Its pharmacological profile could mirror kadcoccine acids B and H if similar functional groups (e.g., hydroxyl, furanone) are present.
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